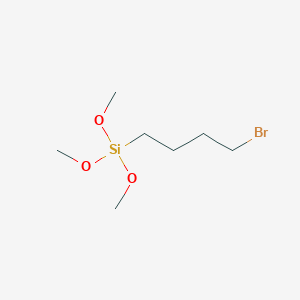
4-Bromobutyltrimethoxysilane
概要
説明
4-Bromobutyltrimethoxysilane is an organosilicon compound with the chemical formula C7H17BrO3Si . It is a versatile chemical used in various scientific and industrial applications due to its unique properties. The compound consists of a bromobutyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a coupling agent, bridging organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromobutyltrimethoxysilane is typically synthesized by reacting bromobutane with trimethoxysilane. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction can be represented as follows:
Br-(CH2)4-Br+(CH3O)3SiH→Br-(CH2)4-Si(OCH3)3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromobutyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Coupling Reactions: It can participate in coupling reactions with other organosilicon compounds to form complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.
Major Products
Substituted Silanes: Products formed by the substitution of the bromine atom.
Silanols and Siloxanes: Products formed by the hydrolysis and condensation of methoxy groups.
科学的研究の応用
4-Bromobutyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry
Surface Modification: It is used to modify the surfaces of silica and glass, enhancing their properties for various applications.
Organic Synthesis: It serves as a starting material for synthesizing complex organic molecules with specific functionalities.
Biology
Biomolecule Immobilization: The compound is used to attach biomolecules like enzymes or antibodies to surfaces, enabling the development of biosensors and diagnostic tools.
Medicine
Drug Delivery Systems: It is investigated as a modifier for drug delivery systems, improving the stability and targeting of therapeutic agents.
Cancer Therapy: Research is ongoing to explore its potential role in cancer therapy due to its ability to modify surfaces and interact with biological molecules.
Industry
Coatings and Adhesives: It is employed in the formulation of coatings and adhesives, providing improved adhesion and durability.
Sealants: The compound is used in sealants to enhance their performance and longevity.
作用機序
The mechanism of action of 4-Bromobutyltrimethoxysilane involves its ability to form strong chemical bonds with both organic and inorganic materials. The methoxy groups react with hydroxyl groups on surfaces, forming siloxane bonds, while the bromobutyl group can interact with various organic molecules. This dual reactivity allows it to act as a coupling agent, bridging different materials and enhancing their properties.
類似化合物との比較
Similar Compounds
- Chloropropyltrimethoxysilane
- Vinyltrimethoxysilane
- Phenyltrimethoxysilane
Comparison
4-Bromobutyltrimethoxysilane is unique due to the presence of the bromobutyl group, which provides specific reactivity and properties not found in similar compounds. For example, chloropropyltrimethoxysilane contains a chloropropyl group instead of a bromobutyl group, leading to different reactivity and applications. Vinyltrimethoxysilane and phenyltrimethoxysilane have vinyl and phenyl groups, respectively, which also result in distinct properties and uses.
特性
IUPAC Name |
4-bromobutyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKXYYKYIAPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572736 | |
| Record name | (4-Bromobutyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226558-82-3 | |
| Record name | (4-Bromobutyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















